CDTA DISODIUM SALT

Catalog No.
S950970
CAS No.
57137-35-6
M.F
C14H20N2Na2O8
M. Wt
390.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CDTA DISODIUM SALT

CAS Number

57137-35-6

Product Name

CDTA DISODIUM SALT

IUPAC Name

disodium;2-[[(1R,2R)-2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate

Molecular Formula

C14H20N2Na2O8

Molecular Weight

390.30 g/mol

InChI

InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2/t9-,10-;;/m1../s1

InChI Key

TVTLKUMLAQUFAS-HSTMFJOWSA-L

SMILES

[H+].[H+].C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Metal Chelation and Catalysis

CyDTA's ability to chelate metal ions makes it valuable in catalysis research. By complexing with a metal catalyst, CyDTA can influence its activity, selectivity, and stability. Studies have explored CyDTA's role in various catalytic processes, including:

  • Asymmetric catalysis: CyDTA ligands derived from the chiral form of cyclohexane-1,2-diamine have shown promise in promoting stereoselective reactions, crucial for synthesizing enantiopure compounds . For example, CyDTA-based ligands have been used in the Jacobsen epoxidation, a reaction that generates chiral epoxides with high enantioselectivity [].
  • Oxidation reactions: CyDTA complexes with metal catalysts like copper have been investigated for their ability to activate peroxide oxidants, leading to efficient and selective oxidation of organic substrates [].

Lanthanide Separations

CyDTA's ability to differentiate between lanthanide ions based on their size and electronic properties makes it a potential candidate for lanthanide separations. Lanthanides are a group of elements with similar chemical properties, making their separation challenging. Studies have investigated CyDTA for separating specific lanthanides for applications in:

  • Magnetic materials: Certain lanthanides are crucial components of advanced magnetic materials. CyDTA could aid in the purification of these elements for improved material performance [].
  • Biological imaging: Lanthanide ions with unique luminescence properties are used in biological imaging techniques. Selective separation of these lanthanides using CyDTA could facilitate the development of targeted imaging probes [].

CDTA disodium salt, scientifically known as trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid disodium salt, is a chelating agent with the molecular formula C14H20N2Na2O8\text{C}_{14}\text{H}_{20}\text{N}_2\text{Na}_2\text{O}_8 and a molecular weight of 390.3 g/mol. It is recognized for its ability to form stable complexes with metal ions, making it valuable in various chemical and biological applications. The compound is commonly referred to by several synonyms, including NA2-DCTA and Hexaver disodium salt .

Primarily involving metal ion complexation. It can react with divalent and trivalent metal ions such as calcium, magnesium, and iron, forming stable chelates. The general reaction can be represented as follows:

Mn++CDTA2 M CDTA (n2)\text{M}^{n+}+\text{CDTA}^{2-}\rightarrow \text{ M CDTA }^{(n-2)}

where Mn+\text{M}^{n+} represents a metal ion and CDTA2\text{CDTA}^{2-} represents the disodium salt of CDTA. This reaction highlights the compound's utility in sequestering metal ions from solutions, which is essential in both analytical chemistry and biochemistry.

The biological activity of CDTA disodium salt is significant due to its chelating properties. It has been shown to effectively bind metal ions that can be toxic in excess amounts, such as lead and cadmium, thus playing a role in detoxification processes. In studies involving animal models, CDTA has demonstrated protective effects against heavy metal toxicity by facilitating the excretion of these metals through urine . Additionally, it has applications in the medical field for treating conditions related to metal overload.

CDTA disodium salt can be synthesized through several methods, including:

  • Neutralization Reaction: The synthesis often involves the neutralization of trans-1,2-diaminocyclohexane-tetraacetic acid with sodium hydroxide or sodium carbonate.
    H4CDTA+2NaOHCDTANa2+2H2O\text{H}_4\text{CDTA}+2\text{NaOH}\rightarrow \text{CDTA}\text{Na}_2+2\text{H}_2\text{O}
  • Ion Exchange Method: This method involves passing a solution of the tetraacetic acid through an ion exchange resin that exchanges protons for sodium ions.
  • Direct Synthesis from Precursors: Another method includes the direct synthesis from appropriate precursors under controlled conditions to ensure the formation of the desired disodium salt .

CDTA disodium salt has a broad range of applications across various fields:

  • Analytical Chemistry: Used as a chelating agent for titrations involving metal ions.
  • Pharmaceuticals: Employed in formulations to enhance drug stability by binding metal contaminants.
  • Environmental Science: Utilized in remediation processes to remove heavy metals from contaminated water sources.
  • Agriculture: Acts as a micronutrient carrier in fertilizers to improve nutrient availability to plants .

Research on interaction studies involving CDTA disodium salt focuses on its ability to interact with various metal ions and biological systems. Studies have shown that CDTA can effectively reduce the bioavailability of toxic metals by forming stable complexes, thus minimizing their harmful effects on living organisms. Furthermore, its interactions with essential metals like calcium and magnesium are crucial for understanding its role in biological systems and potential nutritional impacts .

Several compounds share structural similarities with CDTA disodium salt, primarily other chelating agents. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Ethylenediaminetetraacetic acid disodium saltC10H14N2Na2O8Widely used for chelation therapy; forms stable complexes with heavy metals.
N,N,N',N'-Tetraacetic acidC8H12N2O8Less effective than CDTA for certain metal ions; simpler structure.
Diethylenetriaminepentaacetic acidC14H23N3O10More complex structure; higher affinity for certain transition metals.
1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acidC14H20N2O8Parent compound of CDTA; less soluble compared to its disodium salt form.

CDTA disodium salt stands out due to its unique cyclohexane structure which enhances its solubility and stability compared to other chelating agents . Its ability to form stable complexes with a wide variety of metal ions makes it particularly versatile in both industrial and laboratory settings.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

390.10150416 g/mol

Monoisotopic Mass

390.10150416 g/mol

Heavy Atom Count

26

UNII

43AX4UI6PP

Dates

Modify: 2023-07-21

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